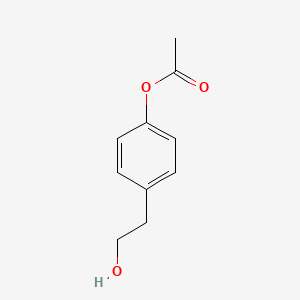

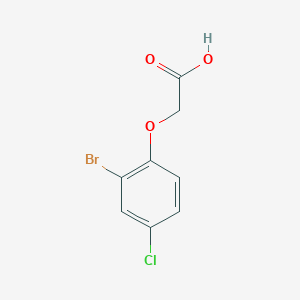

2-(2-Bromo-4-chlorophenoxy)acetic acid

Descripción general

Descripción

"2-(2-Bromo-4-chlorophenoxy)acetic acid" is a chemical compound with potential applications in various fields, including agriculture and organic synthesis. Although not directly studied, related compounds such as 2,4-dichlorophenoxyacetic acid have been extensively researched for their chemical and physical properties, synthesis methods, and applications.

Synthesis Analysis

The synthesis of compounds related to "2-(2-Bromo-4-chlorophenoxy)acetic acid" involves several steps, including bromination, chlorination, and acylation. For example, bromo-2′,4′-dichloroacetophenone, a structurally related compound, was synthesized through these steps with a yield of 70% (Yang Feng-ke, 2004). Another example is the synthesis of 2-(2-chloroethoxy) acetic acid from 2-(2-chloroethoxy) ethanol by oxidation using nitric acid, showcasing a process that could be analogous to synthesizing "2-(2-Bromo-4-chlorophenoxy)acetic acid" (Xiang Hong-lin, 2008).

Molecular Structure Analysis

The molecular structure of phenoxyacetic acid derivatives, including those with chloro substitutions, often form planar centrosymmetric hydrogen-bonded cyclic dimers, a feature that might be shared by "2-(2-Bromo-4-chlorophenoxy)acetic acid" (S. Kumar & L. Rao, 1982). This characteristic influences their chemical reactivity and interactions with biological systems.

Chemical Reactions and Properties

Phenoxyacetic acid derivatives undergo various chemical reactions, including esterification and reduction. For instance, 2-(4-Chlorophenyl)ethanol was synthesized from 2-(4-chlorophenyl)acetic acid via esterification and reduction, suggesting that "2-(2-Bromo-4-chlorophenoxy)acetic acid" could also be involved in similar reactions (Yang Lirong, 2007).

Physical Properties Analysis

The physical properties of related compounds, such as melting points, boiling points, and solubility, have been studied. These properties are crucial for understanding the behavior of "2-(2-Bromo-4-chlorophenoxy)acetic acid" in different environments and for its application in various industries.

Chemical Properties Analysis

The chemical properties of phenoxyacetic acid derivatives, including reactivity, stability, and interaction with other chemicals, provide insights into the potential uses and safety considerations of "2-(2-Bromo-4-chlorophenoxy)acetic acid." Studies on related compounds, like the adsorption behavior of 2,4,5-trichlorophenoxy acetic acid, highlight the environmental impact and application potential of these chemicals (A. Khan & T. Akhtar, 2011).

Aplicaciones Científicas De Investigación

Application 1: α-Bromination Reaction on Acetophenone Derivatives in Experimental Teaching

- Summary of Application: The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry. This study investigated the bromination of various acetophenone derivatives using pyridine hydrobromide perbromide as the brominating agent .

- Methods of Application: The experiment was conducted at 90℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .

- Results or Outcomes: Through the experimental teaching of 18 junior undergraduates, it was observed that all the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .

Application 2: Fast Adsorption and Removal of 2-Methyl-4-Chlorophenoxy Acetic Acid

- Summary of Application: An amino functionalized zirconium-based MOF named UiO-66-NH2 was synthesized and explored as a novel adsorbent for the fast removal of 2-methyl-4-chlorophenoxy acetic acid (MCPA) in aqueous solution .

Application 3: Chemical Synthesis

- Summary of Application: “2-(2-Bromo-4-chlorophenoxy)acetic acid” is a chemical compound that can be used in the synthesis of various other compounds .

Application 4: Phenoxy Herbicide

- Summary of Application: Compounds similar to “2-(2-Bromo-4-chlorophenoxy)acetic acid”, such as “(4-chlorophenoxy)acetic acid”, have been used as phenoxy herbicides .

Application 5: Chemical Synthesis

- Summary of Application: “2-(2-Bromo-4-chlorophenoxy)acetic acid” is a chemical compound that can be used in the synthesis of various other compounds .

Application 6: Plant Growth Regulator

Safety And Hazards

Propiedades

IUPAC Name |

2-(2-bromo-4-chlorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO3/c9-6-3-5(10)1-2-7(6)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFPVGBBDOCAMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352621 | |

| Record name | 2-(2-bromo-4-chlorophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromo-4-chlorophenoxy)acetic acid | |

CAS RN |

77228-66-1 | |

| Record name | 2-(2-bromo-4-chlorophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.